molecular formula C11H14N2O3 B2964385 Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate CAS No. 2413878-42-7

Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate

Cat. No. B2964385
CAS RN: 2413878-42-7
M. Wt: 222.244
InChI Key: XBFQPRYGTHPMRP-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate is a chemical compound with the CAS Number: 2413878-42-7 . It has a molecular weight of 222.24 .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl ((4-ethynyloxazol-5-yl)methyl)carbamate . The InChI Code is 1S/C11H14N2O3/c1-5-8-9(15-7-13-8)6-12-10(14)16-11(2,3)4/h1,7H,6H2,2-4H3,(H,12,14) .

Scientific Research Applications

Chemical Synthesis and Characterization

Several studies focus on the synthesis and characterization of carbamate derivatives, highlighting their importance in chemical research. For instance, carbamate derivatives have been synthesized and structurally characterized to explore the nature of interactions within molecules and their assembly through hydrogen bonds and other weak interactions (U. Das et al., 2016). This research emphasizes the role of carbamate compounds in understanding molecular interactions and crystal packing.

Intermediate for Biologically Active Compounds

Tert-butyl carbamates serve as intermediates in the synthesis of biologically active compounds. For example, a rapid synthetic method for a tert-butyl carbamate compound, important as an intermediate in drugs such as omisertinib (AZD9291), demonstrates the compound's significance in pharmaceutical research (Bingbing Zhao et al., 2017).

Crystallographic Studies

Crystallographic studies provide insights into the structure and potential applications of tert-butyl carbamates. For example, the structural analysis of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, reveals their isostructural family and the interactions involving the carbonyl group, which can inform the design of new materials and compounds (P. Baillargeon et al., 2017).

Catalytic Synthesis Applications

Research has also explored the catalytic applications of tert-butyl carbamates. Indium(III) halides, for example, have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines with (Boc)2O, converting various amines into N-tert-butyl-carbamates with excellent yields. This process highlights the utility of tert-butyl carbamates in synthetic organic chemistry, offering a chemoselective method for producing N-tert-butylcarbamates without competitive side reactions (S. Chankeshwara & A. Chakraborti, 2006).

properties

IUPAC Name

tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-5-8-9(15-7-13-8)6-12-10(14)16-11(2,3)4/h1,7H,6H2,2-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFQPRYGTHPMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CO1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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